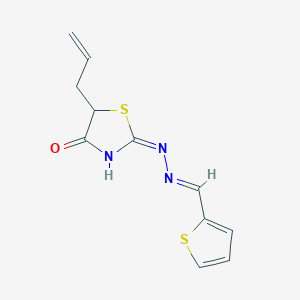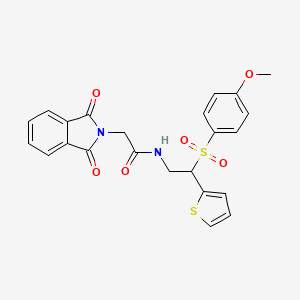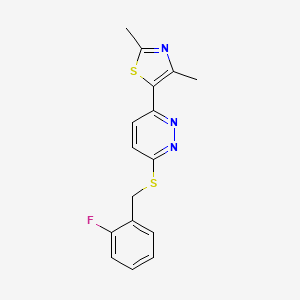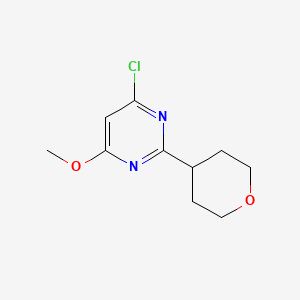![molecular formula C18H17N5O3S2 B2837119 2-methoxy-5-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide CAS No. 1903156-97-7](/img/structure/B2837119.png)
2-methoxy-5-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-5-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H17N5O3S2 and its molecular weight is 415.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Inhibition of Human Carbonic Anhydrase Isozymes
This compound is part of a series of benzenesulfonamides that have been investigated for their inhibitory action against several human carbonic anhydrases (CAs), including cytosolic isozymes hCA I, II, and transmembrane tumor-associated isozymes hCA IX and XII. These enzymes are crucial for various physiological processes, and inhibitors like this compound have potential therapeutic applications in treating conditions such as glaucoma, epilepsy, obesity, cancer, and bacterial and fungal infections. The compound has shown low nanomolar activity against hCA II, indicating its potency and selectivity, which could be leveraged in designing targeted therapies (Alafeefy et al., 2015).
Anti-Asthmatic Activities
Related [1,2,4]triazolo[4,3-b]pyridazin-6-yl derivatives have been synthesized and evaluated for their anti-asthmatic activities. These compounds were tested for their ability to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs. The presence of specific substituents significantly enhanced their anti-asthmatic activity, suggesting the potential of these derivatives in treating asthma and other respiratory diseases (Kuwahara et al., 1997).
Antitumor Activity
Another research focus is the synthesis and evaluation of [1,2,4]triazolo[4,3-b]pyridazine derivatives for their antitumor activity. These compounds have been tested against cancer cell lines, including prostate and lung cancer cells. Some derivatives have shown significant growth inhibitory activity, with mechanisms involving cell cycle arrest and induction of apoptosis through caspase-3 dependent pathways. This highlights the compound's potential as a framework for developing new antitumor agents (Fares et al., 2014).
Antibacterial and Antifungal Activities
Derivatives of [1,2,4]triazolo[4,3-b]pyridazines have also been synthesized and assessed for their antibacterial and antifungal activities. These studies have contributed to identifying compounds with potent antimicrobial properties, which could be further developed into new therapeutic agents to combat microbial infections (Hassan, 2013).
Anti-HIV and Anticancer Activity
Further investigations into 4-chloro-2-mercapto-5-methyl-N-(1,2,4-triazolo[4,3-a]pyrid-3-yl) benzenesulfonamides have shown moderate to high anti-HIV activity and moderate anticancer activity. These findings suggest the therapeutic potential of these compounds in treating HIV and cancer, emphasizing the importance of continued research in this area (Brzozowski, 1998).
特性
IUPAC Name |
2-methoxy-5-methyl-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S2/c1-12-5-7-14(26-2)16(10-12)28(24,25)19-11-18-21-20-17-8-6-13(22-23(17)18)15-4-3-9-27-15/h3-10,19H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSUUXRFNJKEJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2837040.png)

![(Z)-2-(3-chlorophenyl)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-propenenitrile](/img/structure/B2837043.png)

![4-bromo-2-{(E)-[(2-methoxybenzyl)imino]methyl}phenol](/img/structure/B2837045.png)
![5-((2-chloro-6-fluorobenzyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2837046.png)
![N-(4-ethylphenyl)-2-(8-oxo-7-(phenylsulfonyl)-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)acetamide](/img/structure/B2837047.png)


![2-(4-chlorophenyl)sulfanyl-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2837052.png)
![8-(Benzenesulfonyl)-9-(4-benzylpiperazin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2837053.png)
![1-{1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2837054.png)
